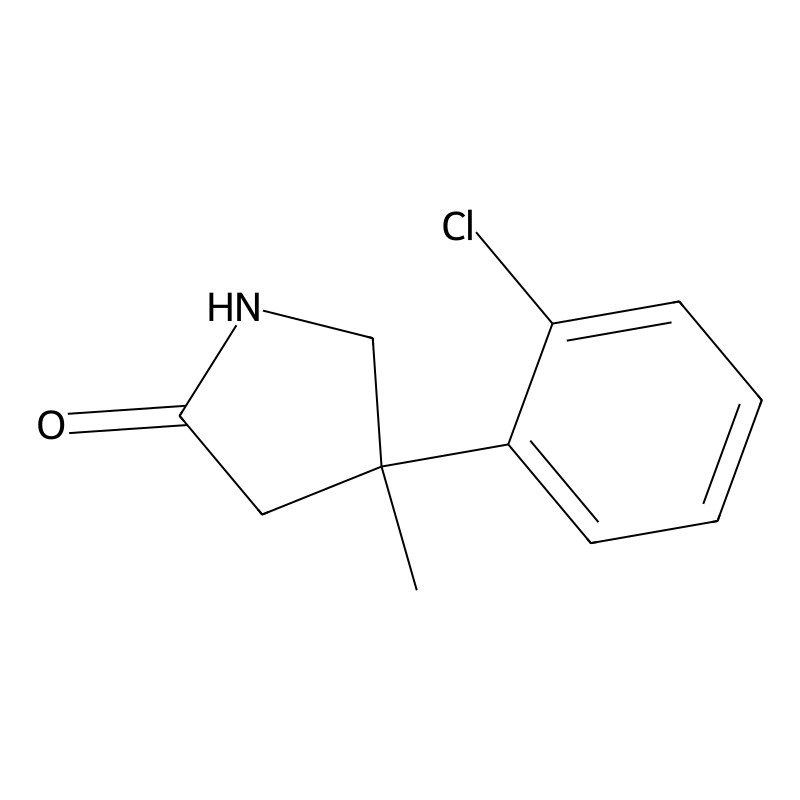

4-(2-Chlorophenyl)-4-methylpyrrolidin-2-one

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Availability and Synthesis

There is limited information publicly available on the specific scientific research applications of 4-(2-Chlorophenyl)-4-methylpyrrolidin-2-one. However, commercial suppliers offer the compound, suggesting potential research interest but without disclosing the specific purposes []. Scientific literature databases do not contain many references to this specific compound, indicating it is likely a niche area of investigation or a precursor to other molecules of interest.

Structural Features and Potential Applications

The presence of the pyrrolidin-2-one ring system suggests 4-(2-Chlorophenyl)-4-methylpyrrolidin-2-one may be investigated for its interaction with gamma-aminobutyric acid (GABA) receptors. GABA is an inhibitory neurotransmitter in the central nervous system, and many therapeutic drugs target GABA receptors []. The chlorophenyl group can participate in various chemical interactions, potentially influencing the molecule's binding to biological targets. The methyl group might also play a role in the molecule's properties, such as affecting its membrane permeability or interaction with specific enzymes.

4-(2-Chlorophenyl)-4-methylpyrrolidin-2-one is a chemical compound characterized by a pyrrolidine ring substituted with a 2-chlorophenyl group and a methyl group. This structure gives it unique properties and potential applications in various fields, particularly in medicinal chemistry. The molecular formula is CHClNO, and it features a carbonyl group at the 2-position of the pyrrolidine ring, contributing to its reactivity and biological activity.

- Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles, leading to various derivatives.

- Reduction Reactions: The carbonyl group can be reduced to an alcohol, altering its reactivity.

- Condensation Reactions: It can participate in reactions with other carbonyl compounds to form more complex structures.

4-(2-Chlorophenyl)-4-methylpyrrolidin-2-one exhibits significant biological activity. Its structure suggests potential interactions with various biological targets, including:

- Antimicrobial Activity: Similar compounds have shown effectiveness against bacterial strains.

- Anti-inflammatory Properties: The compound may inhibit specific enzymes involved in inflammatory processes.

- Neuroactive Effects: Some studies indicate that pyrrolidine derivatives can influence neurotransmitter systems, suggesting potential use in treating neurological disorders.

The synthesis of 4-(2-Chlorophenyl)-4-methylpyrrolidin-2-one typically involves the following methods:

- Condensation Reaction: This method involves reacting 4-chlorobenzaldehyde with methylamine and a suitable ketone under controlled conditions, often using solvents like ethanol or methanol at elevated temperatures to facilitate the formation of the pyrrolidinone ring.

- Industrial Processes: In industrial settings, continuous flow reactors may be employed for consistent quality and yield. Purification steps such as recrystallization or chromatography are crucial for obtaining high-purity products.

4-(2-Chlorophenyl)-4-methylpyrrolidin-2-one has potential applications in various fields:

- Pharmaceuticals: Due to its biological activity, it may serve as a lead compound for drug development targeting inflammation or microbial infections.

- Chemical Research: As a versatile building block, it can be used in synthesizing more complex molecules for research purposes.

Interaction studies focus on the binding affinity of 4-(2-Chlorophenyl)-4-methylpyrrolidin-2-one to various biological targets. These studies are essential for understanding its pharmacodynamics and optimizing its efficacy in therapeutic applications. Preliminary findings suggest that this compound may interact with receptors involved in pain and inflammation pathways.

Several compounds share structural similarities with 4-(2-Chlorophenyl)-4-methylpyrrolidin-2-one. Below is a comparison highlighting their uniqueness:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 4-Amino-1-methylpyrrolidin-2-one | Simple methyl substitution on pyrrolidine | Less complex; fewer substituents |

| (4S)-4-amino-1-[(2,4-dimethoxyphenyl)methyl]pyrrolidin-2-one | Additional dimethoxy substitution | Enhanced lipophilicity; potential for increased bioactivity |

| 1-(4-Chlorophenyl)-2-cyclopropyl-1-propanone | Cyclopropyl substitution | Distinct reactivity due to cyclopropane ring |

Each of these compounds exhibits unique properties that differentiate them from 4-(2-Chlorophenyl)-4-methylpyrrolidin-2-one, making them suitable for different applications in medicinal chemistry and drug design.